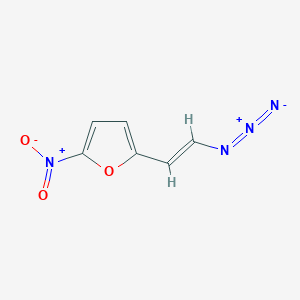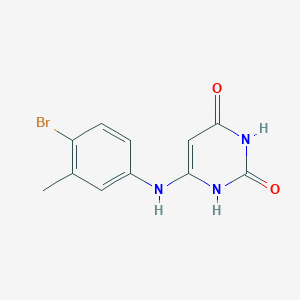
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol is an organic compound that belongs to the class of benzothiepines. Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring. This compound is characterized by the presence of acetic acid, a methyl group, a phenyl group, and two hydroxyl groups attached to the benzothiepine structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepine ring. The introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The hydroxyl groups are often introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-phenyl-1-benzothiepine: Lacks the hydroxyl groups present in acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol.
4-phenyl-1-benzothiepine-3,5-diol: Lacks the methyl group present in this compound.
2-methyl-1-benzothiepine-3,5-diol: Lacks the phenyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
CAS-Nummer |
72262-58-9 |
|---|---|
Molekularformel |
C21H22O6S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol |
InChI |
InChI=1S/C17H14O2S.2C2H4O2/c1-11-16(18)15(12-7-3-2-4-8-12)17(19)13-9-5-6-10-14(13)20-11;2*1-2(3)4/h2-10,18-19H,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
WYCBLGNZPAIREG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=CC=CC=C2S1)O)C3=CC=CC=C3)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)









![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
